2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
CAS No.: 1427195-19-4
Cat. No.: VC2879752
Molecular Formula: C14H18Cl2N4
Molecular Weight: 313.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427195-19-4 |
---|---|
Molecular Formula | C14H18Cl2N4 |
Molecular Weight | 313.2 g/mol |
IUPAC Name | 2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride |
Standard InChI | InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H |
Standard InChI Key | NNUPFUNYMQHELR-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl |
Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride features a pyrimidine ring with a phenyl ring that has a piperazine group attached, in the form of a dihydrochloride salt. This structural arrangement creates a three-dimensional configuration that enables various intermolecular interactions, potentially enhancing its binding affinity with biological targets.
Chemical Identifiers and Basic Properties
Property | Value |
---|---|
CAS Number | 1427195-19-4 |
Molecular Formula | C₁₄H₁₈Cl₂N₄ or C₁₄H₁₆N₄·2HCl |
Molecular Weight | 313.23 g/mol |
PubChem CID | 84819711 |
IUPAC Name | 2-(4-piperazin-1-ylphenyl)pyrimidine dihydrochloride |
InChI | InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H |
InChI Key | NNUPFUNYMQHELR-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl |
Structural Features
The molecule consists of several key structural elements:
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A pyrimidine ring (6-membered heterocycle with two nitrogen atoms at positions 1 and 3)
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A phenyl ring directly attached to the pyrimidine at the 2-position
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A piperazine moiety connected to the phenyl ring at the 4-position
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Two hydrochloride molecules forming a salt
This unique combination of structural features contributes to the compound's chemical reactivity and potential biological interactions .
Physical and Chemical Characteristics
Understanding the physical and chemical properties of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is crucial for its handling, storage, and application in research settings.
Physical Properties
Property | Value |
---|---|
Physical State | Powder |
Appearance | White to off-white powder (typical for similar compounds) |
Solubility | Soluble in polar solvents including water, DMSO, and alcohols |
pH | Acidic in aqueous solution due to hydrochloride salt form |
Stability | Generally stable at room temperature in solid form |
Chemical Reactivity
The compound exhibits several important chemical characteristics:
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The piperazine nitrogen can act as a nucleophile in appropriate conditions
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The pyrimidine ring may participate in electrophilic aromatic substitution reactions
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The dihydrochloride salt form significantly improves water solubility compared to the free base
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May undergo hydrolysis under strongly acidic or basic conditions
Synthesis and Preparation Methods
The synthesis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride involves several key steps, typically performed under controlled laboratory conditions.
General Synthetic Approach
A common synthetic route involves:
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Formation of the piperazine derivative: Reaction of piperazine with appropriate reagents to form a substituted piperazine
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Coupling reaction: Attachment of the piperazine derivative to a 4-halogenated phenyl compound
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Pyrimidine formation/attachment: Introduction of the pyrimidine ring through appropriate coupling reactions
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Salt formation: Conversion to the dihydrochloride salt using hydrochloric acid
Alternative Synthetic Pathways
Recent advances in synthetic methodology have enabled more efficient routes:
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Palladium-catalyzed cross-coupling reactions to form the aryl-pyrimidine bond
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Microwave-assisted synthesis to reduce reaction times and improve yields
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One-pot sequential reactions to minimize isolation of intermediates
Analytical Techniques for Identification and Characterization
Several analytical methods are commonly employed to identify and characterize 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR shows characteristic signals for aromatic protons of both pyrimidine and phenyl rings
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¹³C NMR confirms carbon framework
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2D NMR techniques (COSY, HSQC, HMBC) help with complete structural elucidation
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Mass Spectrometry:
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Provides molecular weight confirmation
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Characteristic fragmentation patterns including loss of HCl, piperazine, and pyrimidine moieties
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Infrared (IR) Spectroscopy:
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Typical retention time values depend on column and conditions used
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UV detection at 254-280 nm is effective due to aromatic chromophores
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Purity determination typically shows >97% for research-grade material
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Thin-Layer Chromatography (TLC):
Research Applications
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride has found applications in various fields of scientific research, particularly in medicinal chemistry and drug discovery.
Medicinal Chemistry Applications
The compound serves as:
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A structural scaffold for developing new therapeutic agents
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A pharmacophore model for structure-activity relationship studies
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An intermediate in the synthesis of more complex bioactive molecules
Therapeutic Area | Potential Mechanism | Research Stage |
---|---|---|
Oncology | Kinase inhibition | Preclinical |
Neuroscience | Serotonergic modulation | Target identification |
Anti-infective | Enzyme inhibition | Early research |
CNS disorders | Receptor antagonism | Target validation |
The compound's structural features, particularly the combination of pyrimidine and piperazine moieties, make it relevant for investigation in these therapeutic areas .
Biological Activity and Pharmacological Properties
While specific detailed studies on 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride are somewhat limited in the published literature, structurally similar compounds provide insights into its potential biological activities.
Enzyme Inhibition
Compounds with similar structural features have demonstrated inhibitory activity against several enzyme classes:
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Kinases: Particularly those involved in cell signaling pathways
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Phosphodiesterases: Related to cell signaling and inflammatory responses
Receptor Interactions
The structural elements present in 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride suggest potential interactions with:
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G-protein coupled receptors (GPCRs)
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Ligand-gated ion channels
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Nuclear receptors
For example, related compounds with piperazine-phenyl-pyrimidine scaffolds have shown activity as serotonin reuptake inhibitors, which could indicate similar potential for this compound .
Structure-Activity Relationship Studies
Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds like 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride.
Key Structural Features and Their Impact on Activity
Structural Element | Effect on Activity | Optimized Modifications |
---|---|---|
Pyrimidine ring | Essential for target binding | Substitution at positions 4 and 6 can enhance selectivity |
Phenyl linker | Provides proper spatial orientation | Para-substitution maintains optimal geometry |
Piperazine moiety | Critical for solubility and target interaction | N-substitution can tune pharmacokinetic properties |
Salt form | Improves solubility and bioavailability | Dihydrochloride provides optimal physical properties |
These structure-activity relationships have been derived from studies on this compound and structurally similar molecules .
Solvent | Solubility | Stability in Solution |
---|---|---|
Water | Good (>10 mg/mL) | Stable for 24 hours at room temperature |
DMSO | Excellent (>30 mg/mL) | Stable for 1 month at -20°C |
Ethanol | Moderate (1-10 mg/mL) | Stable for 1 week at 4°C |
PBS (pH 7.4) | Good (>5 mg/mL) | Stable for 48 hours at 4°C |
For optimal results when preparing stock solutions:
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Use fresh, high-quality solvents
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Prepare concentrated stocks (5-10 mM)
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Aliquot to avoid freeze-thaw cycles
Parameter | Classification |
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Signal Word | Warning |
Hazard Statements | H302, H315, H319, H335 |
Precautionary Statements | P261, P305+P351+P338 |
Transport Information | Not classified as dangerous goods |
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